molecular formula C12H8ClNO3 B104101 1-(4-Chlorophenoxy)-2-nitrobenzene CAS No. 39145-47-6

1-(4-Chlorophenoxy)-2-nitrobenzene

Cat. No.: B104101
CAS No.: 39145-47-6
M. Wt: 249.65 g/mol
InChI Key: KVYVAGCVKWBOBS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-2-nitrobenzene (CAS No. 39145-47-6) is a nitroaromatic compound with the molecular formula C₁₂H₈ClNO₃ and a molecular weight of 249.65 g/mol. It is synthesized via the Williamson ether synthesis method, which involves the reaction of 2-nitrobenzene derivatives with 4-chlorophenol, yielding high purity and efficiency . This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly fungicides and insecticides. For example, it is used to develop benzamide derivatives containing diphenyl ether moieties, which exhibit strong antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium oxysporum . Its fungicidal properties are attributed to the electron-withdrawing nitro group and the chloro-substituted phenoxy moiety, which enhance reactivity and target binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenoxy)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-chlorophenoxybenzene. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective formation of the nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-chlorophenoxy)-2-nitrobenzene with structurally related nitroaromatic compounds, focusing on molecular features, physicochemical properties, and biological activities:

Compound Name Molecular Formula Substituents Key Properties Applications
This compound C₁₂H₈ClNO₃ -NO₂ (position 2), -O-(4-ClC₆H₄) - Mp: Not reported; liquid at RT
- High thermal stability
- Fungicide intermediate
- Insecticidal agent
1-(3,3-Dichloroallyloxy)-2-nitrobenzene C₉H₆Cl₂NO₃ -NO₂ (position 2), -O-(CH₂CCl₂) - Crystal structure with short C-H···Cl contacts
- No classic hydrogen bonds
- Intermediate for phenanthrene synthesis
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ -NO₂ (position 2), -Cl (position 1), -CF₂H (position 4) - Liquid at RT
- Polar C-F bonds enhance H-bond donor capacity
- Bioisostere for alcohols/thiols in drug design
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene C₁₂H₇Cl₂NO₃ -NO₂ (position 4), -O-(4-ClC₆H₄), -Cl (position 2) - Increased steric hindrance
- Higher lipophilicity
- Potential herbicide intermediate
1-Chloro-2-methoxy-4-nitrobenzene C₇H₅ClNO₃ -NO₂ (position 4), -OCH₃ (position 2) - Mp: ~100–110°C
- Electron-donating methoxy group reduces reactivity
- Limited bioactivity; used in dye synthesis

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The chlorophenoxy group in this compound enhances fungicidal activity due to its electron-withdrawing nature, which stabilizes transition states during enzyme inhibition . In contrast, the methoxy group in 1-chloro-2-methoxy-4-nitrobenzene acts as an electron donor, reducing electrophilicity and limiting pesticidal applications . The difluoromethyl group in 1-chloro-4-(difluoromethyl)-2-nitrobenzene introduces strong hydrogen-bonding interactions, mimicking hydroxyl or thiol groups in bioactive molecules, making it valuable in drug design .

Synthetic Accessibility: this compound is synthesized via a one-step Williamson ether reaction, achieving >95% yield under optimized conditions . Conversely, 1-(3,3-dichloroallyloxy)-2-nitrobenzene requires multi-step procedures, including allylic chlorination, which lowers scalability .

Comparative Bioactivity Data: In fungicidal assays, this compound derivatives show EC₅₀ values of 0.5–2.0 µg/mL against Botrytis cinerea, outperforming methoxy-substituted analogs (EC₅₀ >10 µg/mL) .

Biological Activity

1-(4-Chlorophenoxy)-2-nitrobenzene, with the molecular formula C₁₂H₈ClNO₃, is an organic compound characterized by its chlorophenoxy and nitro substituents. This compound has garnered attention due to its potential biological activities, including toxicity and antimicrobial properties. Understanding its biological activity is crucial for assessing its environmental impact and potential applications in various fields.

This compound is a pale yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether. Its structure includes a nitro group attached to a benzene ring with a chlorophenoxy group, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its toxicity and potential therapeutic applications.

Toxicity

  • Skin Irritation : The compound is known to cause skin irritation upon contact.
  • Ingestion Risks : It is harmful if ingested, necessitating careful handling in laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The mechanism of action may involve the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cellular damage and death of microbial organisms.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Reduction Pathway : The nitro group can be reduced to an amino group, creating reactive species that can interact with DNA and proteins.
  • Enzymatic Interactions : The compound may interact with various enzymes, affecting metabolic pathways within organisms.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
4-Chlorophenoxyacetic acid Contains acetic acid instead of a nitro groupLess reactive; primarily herbicidal
4-Chlorophenoxybenzene Lacks the nitro groupLower biological activity
1-(4-Bromophenoxy)-2-nitrobenzene Similar halogen substitutionPotentially similar antimicrobial properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro studies demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
  • Toxicological Assessments : Toxicity assessments revealed that exposure to high concentrations can lead to cytotoxic effects on mammalian cell lines, indicating a need for caution in its application.
  • Environmental Impact Studies : Research focused on the biodegradation pathways of chloronitrobenzenes indicates that certain bacterial strains can utilize these compounds as carbon sources, transforming them into less harmful substances. This suggests potential for bioremediation strategies involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Chlorophenoxy)-2-nitrobenzene in laboratory settings?

The compound is typically synthesized via the Williamson ether synthesis , which involves nucleophilic substitution between 4-chlorophenol and 2-nitrochlorobenzene under alkaline conditions. Key steps include:

  • Dissolving 4-chlorophenol in a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃).
  • Adding 2-nitrochlorobenzene dropwise at 60–80°C with continuous stirring.
  • Purifying the product via recrystallization or column chromatography. This method yields >85% purity, confirmed by NMR and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and confirm substitution patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, critical for verifying molecular geometry and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₂H₈ClNO₃; MW 249.65) .

Q. What safety protocols should be followed when handling this compound?

  • Use local exhaust ventilation to avoid inhalation of dust.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in a cool, dry place away from reducing agents due to its nitro group reactivity. Safety data from structurally similar nitroaromatics suggest acute toxicity (LD₅₀ > 500 mg/kg in rats) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for antifungal activity?

  • Derivatization : Introduce substituents (e.g., trifluoromethyl, methoxy) at the nitro or chlorophenoxy positions.
  • Bioassays : Test efficacy against Fusarium oxysporum or Botrytis cinerea using agar dilution methods.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate electronic properties (HOMO/LUMO) with fungicidal activity. Recent studies show EC₅₀ values < 10 µg/mL for derivatives with electron-withdrawing groups .

Q. What experimental strategies can resolve contradictions in reported fungicidal data for this compound?

  • Standardized Assays : Use uniform spore concentrations (e.g., 1 × 10⁶ spores/mL) and incubation conditions (25°C, 72 hr).
  • Synergistic Studies : Combine with commercial fungicides (e.g., tebuconazole) to assess cross-resistance.
  • Metabolomic Profiling : LC-MS/MS can identify metabolic disruptions in fungal pathways (e.g., ergosterol biosynthesis) .

Q. How can computational tools enhance the design of novel derivatives with improved bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to fungal cytochrome P450 enzymes.
  • QSAR Models : Train models on datasets (e.g., ChEMBL) to predict logP and pIC₅₀ values.
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Q. What are the challenges in scaling up the synthesis of this compound for bulk studies?

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.
  • Byproduct Management : Optimize reaction time/temperature to minimize 2-nitrochlorobenzene hydrolysis.
  • Purification : Switch from column chromatography to fractional crystallization for cost efficiency .

Properties

IUPAC Name

1-(4-chlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYVAGCVKWBOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021694
Record name p-Chlorophenyl-o-nitrophenyl ether
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Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39145-47-6
Record name 1-(4-Chlorophenoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39145-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenoxy)-2-nitrobenzene
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Record name p-Chlorophenyl-o-nitrophenyl ether
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Record name 1-(4-chlorophenoxy)-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

2-(4-Chlorophenoxy)-1-nitrobenzene (0.88 g, 71%) was prepared from 4-chlorophenol (0.70 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(4-chlorophenoxy)aniline (0.50 g, 65%) following general procedure B. N-[2-(4-Chlorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (106 mg, 62%) was prepared from 2-(4-chlorophenoxy)aniline (109 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
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Quantity
109 mg
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60 mg
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0.5 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-chlorophenol (2.00 g, 15.56 mmol), 1-fluoro-2-nitrobenzene (2.20 g, 15.56 mmol) and potassium carbonate (2.15 g, 15.56 mmol) in DMF (10 mL) was stirred under reflux for 1 h. After removal of DMF, the residue was dissolved in DCM and washed with NaOH (5%, 3×20 mL) and brine. The organic layer was dried (MgSO4), filtered and evaporated to give 1-(4-chlorophenoxy)-2-nitrobenzene (2.6 g, 67%) as a yellow oil which solidified upon standing at room temperature (mp 33-35° C. from EtOH) and was used in the next step without further purification. Rf: 0.77 (DCM) 1H NMR (270 MHz, CDCl3) δ 696 (2H, AA′BB′), 699 (1H, m), 7.22 (1H, m), 7.31 (2H, AA′BB′), 7.52 (1H, m) and 7.96 (2H, dd, J=8.2, 1.7 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
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Quantity
2.15 g
Type
reactant
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Name
Quantity
10 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

2-Fluoronitrobenzene (1.5 g) and 4-chlorophenol (1.3 g) were dissolved in dimethylformamide (20 ml) and potassium carbonate (1.4 g) was added thereto. The mixture was stirred overnight at 80° C. After the mixture was cooled, water (100 ml) was added thereto and the mixture was extracted with ethyl acetate (50 ml×2). The mixture was washed with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was re-crystallized from methanol, to thereby yield the target compound (2.2 g) as pale-yellow crystals.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
1.4 g
Type
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Name
Quantity
100 mL
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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